2-oxo-2H-chromen-7-yl 4-chlorobenzoate
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Overview
Description
2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone (coumarin) core linked to a 4-chlorobenzoate moiety.
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is typically carried out in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour. This method yields the ester in 88% yield .
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its diverse biological activities. Additionally, it can regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .
Comparison with Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be compared with other coumarin derivatives such as:
Umbelliferone: Known for its antioxidant and anti-inflammatory properties.
Scopoletin: Exhibits antifungal and antibacterial activities.
Warfarin: A well-known anticoagulant used in medicine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Properties
IUPAC Name |
(2-oxochromen-7-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYOATOHSLRGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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